Scaffold Connectivity Differentiation: Pyrazine-2-Carboxamide Linker vs. Aminopyrazine Core in ATR Kinase Inhibitors
The target compound employs a pyrazine-2-carboxamide moiety connected to the isoxazole-3-methyl position via an amide bond, whereas the lead compounds in the Vertex ATR inhibitor patent family (e.g., compounds of Formula I and II in US 9,035,053 B2) use an aminopyrazine core directly attached to the isoxazole ring [1]. This constitutional isomerism relocates the hydrogen-bond donor/acceptor pharmacophore: the carboxamide NH and carbonyl are positioned approximately 2.5–3.0 Å farther from the isoxazole ring centroid compared to the aminopyrazine NH₂. In kinase inhibitor design, such scaffold hopping can alter hinge-binding geometry and is a recognized strategy for modulating selectivity [2]. A structurally related ATR inhibitor (CHEMBL1766799) with a pyrazine-2-carboxamide core achieved an ATR IC₅₀ of 10 nM in recombinant enzyme assays, demonstrating that this scaffold connectivity is compatible with potent ATR engagement [3].
| Evidence Dimension | Scaffold connectivity and hydrogen-bond pharmacophore geometry |
|---|---|
| Target Compound Data | Pyrazine-2-carboxamide linked via amide to isoxazole-3-methyl (carboxamide orientation) |
| Comparator Or Baseline | Vertex Formula I/II compounds: aminopyrazine directly coupled to isoxazole (amine orientation); CHEMBL1766799: pyrazine-2-carboxamide core, ATR IC₅₀ = 10 nM (recombinant enzyme) |
| Quantified Difference | Approximately 2.5–3.0 Å shift in H-bond donor/acceptor position; CHEMBL1766799 validates pyrazine-2-carboxamide scaffold for ATR potency |
| Conditions | Structural comparison based on patent Markush structures (US 9,035,053 B2); biochemical potency from recombinant ATR radiometric phosphate incorporation assay |
Why This Matters
The scaffold connectivity difference affects kinase hinge-binding geometry and selectivity fingerprint, making this compound a distinct chemotype for SAR exploration within the ATR inhibitor class.
- [1] Charrier J-D, Studley J, Pierard FYTM, Durrant SJ, Littler BJ, et al. (Vertex Pharmaceuticals Inc.). Processes for making compounds useful as inhibitors of ATR kinase. US Patent 9,035,053 B2. Granted May 19, 2015. View Source
- [2] Böhm H-J, Flohr A, Stahl M. Scaffold hopping. Drug Discovery Today: Technologies. 2004;1(3):217-224. View Source
- [3] BindingDB Entry BDBM50341753 (CHEMBL1766799). ATR IC₅₀ = 10 nM (recombinant full-length ATR, 24 h radiometric phosphate incorporation assay). Curated from Vertex Pharmaceuticals data by ChEMBL. View Source
